molecular formula C16H14O2 B110856 4,4-Diphenyl-3-butenoic acid CAS No. 7498-88-6

4,4-Diphenyl-3-butenoic acid

Cat. No. B110856
CAS RN: 7498-88-6
M. Wt: 238.28 g/mol
InChI Key: MGPHWSQUSKFMKT-UHFFFAOYSA-N
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Description

4,4-Diphenyl-3-butenoic acid is a chemical compound that has been studied for its potential biological activities and its role in organic synthesis. The compound is characterized by the presence of a phenyl group and an unsaturated carboxylic acid moiety, which makes it a versatile intermediate in the synthesis of various heterocyclic compounds with expected biological activity .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 4-phenyl-3-butenoic acid has been used as an inhibitor of peptidylglycine hydroxylase, an enzyme involved in peptide amidation . Another study focused on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to yield new heterocyclic compounds with antimicrobial and antifungal activities . Additionally, the asymmetric hydrogenation of 3-phenyl-3-butenoic acid has been optimized using a rhodium(I) catalyst system, which is closely related to the structure of 4,4-diphenyl-3-butenoic acid .

Molecular Structure Analysis

Although the molecular structure of 4,4-diphenyl-3-butenoic acid itself is not directly discussed in the provided papers, related compounds have been structurally characterized. For example, the crystal structure of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone, a product of a coupling reaction involving phenolic compounds, has been determined, which may provide insights into the planarity and electronic distribution of similar diphenyl compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4,4-diphenyl-3-butenoic acid has been investigated. The polarographic behavior of 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids has been studied, revealing a reduction process that leads to hydrolysis and the formation of dihydroxybutanoic acids . Moreover, the behavior of 4-(5,5-dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid under Michael reaction conditions has been examined, resulting in the formation of Michael adducts with active methylene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-diphenyl-3-butenoic acid can be inferred from studies on similar compounds. The electrochemical properties of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone have been explored, which may relate to the redox behavior of diphenyl-substituted carboxylic acids . The optimization of the asymmetric hydrogenation of 3-phenyl-3-butenoic acid also provides information on the influence of solvent polarity and the presence of tertiary amines on the reaction outcome, which could be relevant for the hydrogenation of 4,4-diphenyl-3-butenoic acid .

Scientific Research Applications

Catalytic Reactions

A key application of 4,4-diphenyl-3-butenoic acid is in catalytic reactions. For instance, it has been used in the catalytic addition-elimination reactions involving selenium electrophiles. This process converts a range of (E)-3-butenoic acids into butenolides, a crucial reaction in organic synthesis (Browne, Niyomura, & Wirth, 2007).

Antimicrobial Activity

Some derivatives of 4,4-diphenyl-3-butenoic acid have demonstrated antimicrobial properties. For example, the reaction of 4-biphenyl-4-oxo-2-butenoic acid with certain compounds led to the creation of substances with significant activity against various bacteria and fungi (Kassab, Sayed, Radwan, & El-Azzez, 2002).

Chemical Synthesis

In chemical synthesis, 4,4-diphenyl-3-butenoic acid is involved in the formation of new compounds through reactions like the hydrogenation process. For example, the asymmetric hydrogenation of 3-phenyl-3-butenoic acid, which is closely related to 4,4-diphenyl-3-butenoic acid, has been studied for optimizing reaction conditions and achieving high enantioselectivity (Yamamoto, Ikeda, & Yin, 1989).

Antioxidant Research

The compound is also studied in the context of antioxidant research. The antioxidant capacity of various compounds, including those related to 4,4-diphenyl-3-butenoic acid, has been measured using different methodologies, contributing significantly to our understanding of antioxidant activities in biological systems (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).

Herbicidal Applications

Some derivatives of 4,4-diphenyl-3-butenoic acid have been synthesized and evaluated for their herbicidal activities. Compounds containing unsaturated carboxylates, such as butenoate, have shown potential as effective herbicides against certain broadleaf weeds (Yu, Yang, Cui, Lv, & Li, 2011).

Safety And Hazards

According to the safety data sheet, this compound may cause skin irritation and serious eye irritation . It’s recommended to wash off immediately with soap and plenty of water if skin contact occurs. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,4-diphenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHWSQUSKFMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324721
Record name 4,4-Diphenyl-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenyl-3-butenoic acid

CAS RN

7498-88-6
Record name 4,4-Diphenyl-3-butenoic acid
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Record name 4,4-Diphenyl-3-butenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Diphenyl-but-3-enoic acid
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Synthesis routes and methods

Procedure details

A mixture of diphenylacetaldehyde (19.6 g), malonic acid (10.9 g) and piperidine (0.4 mL) in pyridine (20 mL) was heated at reflux until the evolution of gas had subsided (1.25 h). The solution was cooled and poured into a stirred mixture of ice (100 g) and 2N hydrochloric acid (150 mL). The resulting solid was recovered by filtration, washed with water and dried to provide 23.1 g of 4,4-diphenyl-3-butenoic acid, mp 109°-111° C. A portion was crystallized from ethyl acetate-hexane to give the pure acid of 4,4-diphenyl-3-butenoic acid, mp 112.5°-114° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
SA Fine, RL Stern - The Journal of Organic Chemistry, 1970 - ACS Publications
The mechanism of formation of 4-phenyl-2-tetralone from the reaction of 2-(N, N-dimethylamino)-l, 4-diphenyl-1, 4-butanediol with acid was investigated. A number of potential reaction …
Number of citations: 7 pubs.acs.org
CD Hurd, RD Kimbrough Jr - Journal of the American Chemical …, 1960 - ACS Publications
The structure of the adduct of diphenylketene and ethyl vinyl ether was shown to be 2, 2-diphenyl-3-ethoxycyclobutanone (VI) rather than 2, 2-diphenyl-4-ethoxycyclobutanone (V) as …
Number of citations: 45 pubs.acs.org
MS Newman, LM Joshel, PH Wise - Journal of the American …, 1940 - ACS Publications
Inasmuch as/3-benzohydrylglutaric acid, V, has been shown to be a desirable intermediate for the synthesis of various derivatives of 3.4-benzphenanthrene3’4 an improved method for …
Number of citations: 3 pubs.acs.org
JK Crandall, RA Colyer, DC Hampton - Synthetic Communications, 1973 - Taylor & Francis
Lead tetraacetate oxidation of vie dicarboxylic acids is a mild, versatile method for the formation of olefinic functions. We now report that this reaction can be used for the synthesis of …
Number of citations: 3 www.tandfonline.com
K Kurosawa, T Tsujita - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The oxidation of 3,3-diphenyl-2-propenoic acid with manganese(III) acetate in boiling acetic acid gave 3,3-diphenyl-2-propenyl acetate, 4-acetoxymethyl-5,5-diphenyltetrahydro-2-…
Number of citations: 5 www.journal.csj.jp
WG Kofron, JM Goetz - The Journal of Organic Chemistry, 1973 - ACS Publications
The reaction of sodium diphenylmethide (V) with methylene chloride was previously considered toproceed by a twofold alkylation to give 1, 1, 3, 3-tetraphenylpropane (3). The reaction …
Number of citations: 1 pubs.acs.org
WS Johnson, A Goldman - Journal of the American Chemical …, 1945 - ACS Publications
The synthesis of a series of model compounds of the-pyrazindole and 2, 9-pyridindole series has been described. Comparisons of absorption spectra and evidence from the synthetic …
Number of citations: 19 pubs.acs.org
Y Yasu, Y Arai, R Tomita, T Koike, M Akita - Organic letters, 2014 - ACS Publications
Trifluoromethylative lactonization of both terminal and internal alkenoic acids by photoredox catalysis has been developed. The use of a Ru photocatalyst and Umemoto’s reagent as a …
Number of citations: 161 pubs.acs.org
KE Andersen, C Braestrup, FC Groenwald… - Journal of medicinal …, 1993 - ACS Publications
A series of different synthetic approaches to novel GABA uptake inhibitors are described, leading to examples which are derivatives of nipecotic acid and guvacine, substituted at …
Number of citations: 164 pubs.acs.org
VI Smirnov, AV Afanas' ev, LI Belen'kii - Chemistry of heterocyclic …, 2011 - Springer
The reactions of thiophene, 2-methyl-, and 2-bromothiophene with succinyl dichloride in the presence of AlCl 3 , TiCl 4 , and SnCl 4 have been studied. The effect of the acylation …
Number of citations: 3 link.springer.com

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